![molecular formula C7H2Cl3NS B165843 2,3,4-Trichlorophenyl isothiocyanate CAS No. 127142-69-2](/img/structure/B165843.png)
2,3,4-Trichlorophenyl isothiocyanate
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Overview
Description
2,3,4-Trichlorophenyl isothiocyanate is an organic compound with the formula C7H2Cl3NS . It has a molecular weight of 238.521 .
Synthesis Analysis
The synthesis of isothiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, often involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another common method is the cyanation of organosulfur compounds .Molecular Structure Analysis
The molecular structure of 2,3,4-Trichlorophenyl isothiocyanate consists of a single bond between sulfur and carbon (S-C), and a triple bond between carbon and nitrogen (C≡N) .Chemical Reactions Analysis
Organic thiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, can undergo various reactions. For example, they can be hydrolyzed to thiocarbamates . Some thiocyanates can also isomerize to isothiocyanates .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 324.1±42.0 °C at 760 mmHg, and a flash point of 149.8±27.9 °C . It has a molar refractivity of 56.4±0.5 cm3 .Scientific Research Applications
Proteomics Research
2,3,4-Trichlorophenyl isothiocyanate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, in the study of protein-protein interactions, or in the identification of novel proteins.
Chemical Synthesis
This compound could be used as a reagent in chemical synthesis . Its unique structure and reactivity could make it useful in the synthesis of a variety of chemical compounds.
Mass Spectrometry
The compound’s mass spectrum has been analyzed, suggesting its use in mass spectrometry . Mass spectrometry is a technique used to identify and quantify molecules in simple and complex mixtures. This compound could be used as a standard or reference in such analyses.
Safety and Hazards
properties
IUPAC Name |
1,2,3-trichloro-4-isothiocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAGIDXAYVLNEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155441 |
Source
|
Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichlorophenyl isothiocyanate | |
CAS RN |
127142-69-2 |
Source
|
Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 127142-69-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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